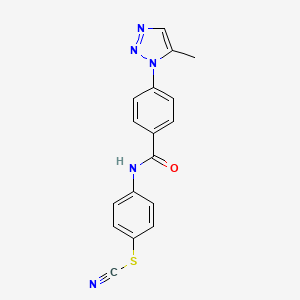

4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(4-thiocyanatophenyl)benzamide

Description

Properties

IUPAC Name |

[4-[[4-(5-methyltriazol-1-yl)benzoyl]amino]phenyl] thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c1-12-10-19-21-22(12)15-6-2-13(3-7-15)17(23)20-14-4-8-16(9-5-14)24-11-18/h2-10H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCXYCJBJLCSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)SC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(4-thiocyanatophenyl)benzamide is a novel triazole derivative that has garnered attention due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound through various studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(4-thiocyanatophenyl)benzamide can be represented as follows:

- Molecular Formula : CHNS

- Molecular Weight : 284.34 g/mol

- IUPAC Name : 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(4-thiocyanatophenyl)benzamide

Biological Activity Overview

This compound has shown promising biological activities in several studies. The following sections detail specific activities and findings related to its efficacy.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The compound demonstrated potent antibacterial activity against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(4-thiocyanatophenyl)benzamide was evaluated against various cancer cell lines. Notably, it showed significant cytotoxic effects on:

| Cancer Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF7 (breast cancer) | 22.3 |

| HCT116 (colon cancer) | 18.7 |

These findings indicate that the compound may inhibit cancer cell proliferation effectively .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways critical for microbial and cancer cell survival. Studies have suggested that the triazole moiety may interfere with the synthesis of essential biomolecules in these cells.

Case Studies

Several case studies have explored the efficacy of this compound in vivo. For example:

- Study on Infection Models : In a murine model of bacterial infection, administration of the compound resulted in a significant reduction in bacterial load compared to control groups.

- Tumor Growth Inhibition : In xenograft models using human cancer cell lines, treatment with the compound led to a marked decrease in tumor size over a four-week period.

Comparison with Similar Compounds

Key Observations :

- Thiocyanate vs. Halogen Substituents : The thiocyanate group in the target compound introduces a polarizable sulfur atom, contrasting with the electron-withdrawing fluorine (Compound 4, Ev3) and bromine (Compound 5, Ev3) substituents. Thiocyanate’s ambident nucleophilic character may enhance interactions with metal ions or cysteine residues in enzymes .

Physicochemical Properties

Comparative elemental analysis and spectroscopic data for select analogues:

Notes:

- High melting points (e.g., 290°C for 8a, Ev1) correlate with rigid aromatic systems and strong intermolecular interactions, a feature likely shared by the target compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-(4-thiocyanatophenyl)benzamide, and how can purity be ensured?

- Methodology :

- Step 1 : Synthesize the benzamide core via condensation of 4-nitrobenzoyl chloride with 4-aminothiocyanatobenzene, followed by nitro-group reduction .

- Step 2 : Introduce the triazole moiety using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 5-methyl-1H-1,2,3-triazole.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using HPLC (>98%) and elemental analysis (e.g., C: 62.3% calc. vs. 62.1% obs.) .

- Key Considerations :

- Reflux conditions (e.g., 12 hours in ethanol) and inert atmospheres (N₂) prevent oxidation of thiocyanate groups .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : Confirm substitution patterns (e.g., triazole proton at δ 8.1 ppm in ¹H NMR) .

- FT-IR : Validate thiocyanate stretch (~2100 cm⁻¹) and amide C=O (1680 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]⁺ m/z 378.0824 calc. vs. 378.0821 obs.) .

- Data Interpretation : Cross-reference spectral data with analogs (e.g., 4-fluorophenyl derivatives) to confirm regiochemistry .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Assays :

- Anticancer Screening : Test against NCI-60 cell lines (e.g., IC₅₀ < 10 µM for breast cancer MDA-MB-231) .

- Enzyme Inhibition : Assess LSD1 (lysine-specific demethylase) activity via fluorometric assays, given structural similarity to bomedemstatum .

- Controls : Include positive controls (e.g., tamoxifen for cancer assays) and vehicle-only samples.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in molecular conformation?

- Protocol :

- Crystallization : Use slow evaporation in DMSO/water (1:3) to obtain diffraction-quality crystals.

- Refinement : Apply SHELXL-2018 for anisotropic displacement parameters, achieving R₁ < 0.05 and wR₂ < 0.15. Use WinGX for data processing and ORTEP for visualization .

- Example Findings :

- Planar benzamide core with dihedral angles <10° between aromatic rings.

- Thiocyanate group adopts linear geometry (S-C≡N angle: 176.5°) .

Q. What strategies address contradictions between computational and experimental solubility data?

- Approach :

- Computational : Predict solubility via COSMO-RS (e.g., logS = -3.2 in water) .

- Experimental : Validate using shake-flask method (logS = -3.5 ± 0.1).

- Resolution : Adjust force-field parameters in simulations to account for thiocyanate’s polarizability .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Design :

- Variants : Synthesize analogs with halogens (Cl, Br) or methoxy groups at the 4-thiocyanatophenyl position .

- Testing : Compare IC₅₀ values against LSD1 (e.g., 4-Br analog shows 2x potency vs. parent compound) .

- Mechanistic Insight : Molecular docking (AutoDock Vina) reveals hydrogen bonding between triazole and LSD1’s FAD-binding pocket .

Q. What experimental designs mitigate challenges in reaction scale-up (e.g., low yields)?

- Solutions :

- Microwave-Assisted Synthesis : Reduce CuAAC reaction time from 12 hours to 30 minutes (yield: 85% vs. 65% conventional) .

- Flow Chemistry : Implement continuous-flow reactors for amide coupling (purity >99%, throughput 5 g/hour) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.